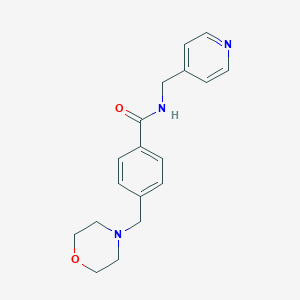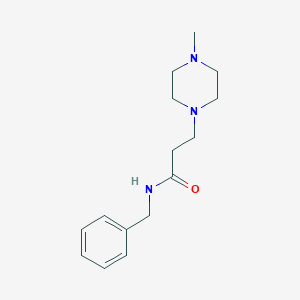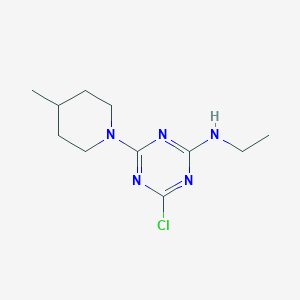
4-(7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)phenyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)phenyl methyl ether, also known as IMPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-(7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)phenyl methyl ether is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell proliferation and survival, which may contribute to its anticancer activity. Additionally, this compound has been found to interact with certain receptors in the brain, which may explain its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anticancer, neuroprotective, and anti-inflammatory activity. In vitro and in vivo studies have demonstrated that this compound can inhibit the growth and proliferation of various cancer cell lines, induce apoptosis, and reduce tumor size in animal models. This compound has also been shown to protect neurons from oxidative stress and neurotoxicity, and to reduce inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-(7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)phenyl methyl ether has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, such as its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are many potential future directions for research on 4-(7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)phenyl methyl ether, including the development of new synthetic methods, the investigation of its biological activity in different disease models, and the exploration of its applications in materials science and catalysis. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential drug targets and biomarkers for its therapeutic effects.
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop it into a useful tool for scientific research and drug discovery.
Synthesemethoden
4-(7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)phenyl methyl ether can be synthesized through a multistep reaction process that involves the use of various reagents and solvents. The synthesis method typically starts with the preparation of 4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)phenol, which is then reacted with isopropylmagnesium chloride and methyl iodide to produce the intermediate compound. The final step involves the reaction of the intermediate compound with 4-methylbenzyl chloride to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-(7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)phenyl methyl ether has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, this compound has been employed as a ligand for the synthesis of various metal complexes with catalytic activity.
Eigenschaften
Molekularformel |
C18H24N2O |
|---|---|
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-4-methyl-7-propan-2-yl-4,5,6,7-tetrahydro-1H-indazole |
InChI |
InChI=1S/C18H24N2O/c1-11(2)15-10-5-12(3)16-17(19-20-18(15)16)13-6-8-14(21-4)9-7-13/h6-9,11-12,15H,5,10H2,1-4H3,(H,19,20) |
InChI-Schlüssel |
KGHOBCMCJCYPTD-UHFFFAOYSA-N |
SMILES |
CC1CCC(C2=C1C(=NN2)C3=CC=C(C=C3)OC)C(C)C |
Kanonische SMILES |
CC1CCC(C2=C1C(=NN2)C3=CC=C(C=C3)OC)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258479.png)
![N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine](/img/structure/B258484.png)


![N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258489.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B258493.png)


![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B258497.png)
![2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylpropanamide](/img/structure/B258499.png)



![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B258506.png)